molecular formula C22H42NO4 B161922 2-(10-Carboxydecyl)-2-hexyl-4,4-dimethyl-3-oxyloxazolidine CAS No. 29545-47-9

2-(10-Carboxydecyl)-2-hexyl-4,4-dimethyl-3-oxyloxazolidine

Cat. No.: B161922
CAS No.: 29545-47-9
M. Wt: 384.6 g/mol
InChI Key: BZLDGZBNMOECGO-UHFFFAOYSA-N
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Description

2-(10-Carboxydecyl)-2-hexyl-4,4-dimethyl-3-oxyloxazolidine is a synthetic compound known for its unique structural properties and applications in various scientific fields. This compound is often used as a spin label in membrane fluidity studies due to its stable free radical nature .

Scientific Research Applications

2-(10-Carboxydecyl)-2-hexyl-4,4-dimethyl-3-oxyloxazolidine is widely used in scientific research, particularly in:

Mechanism of Action

Target of Action

The primary target of 2-(10-Carboxydecyl)-2-hexyl-4,4-dimethyl-3-oxyloxazolidine, also known as 12-DOXYL-stearic acid, is the lipid bilayer of cell membranes . It is used as a spin label for membrane fluidity studies .

Mode of Action

This compound interacts with the lipid bilayer of cell membranes. As a spin label, it provides a way to measure the fluidity or rigidity of the membrane . The compound’s interaction with its target can result in changes in the physical properties of the membrane, which can affect the function of membrane proteins and other cellular processes.

Future Directions

The use of 2-(10-Carboxydecyl)-2-hexyl-4,4-dimethyl-3-oxyloxazolidine and similar compounds in biomedical research, particularly in the study of membrane fluidity, suggests potential future directions in this field . For instance, carefully designed carbon dots (CDs) that are specifically internalized in cells and cell mitochondria of high transmembrane potential exhibit selective uptake in malignant cells compared to normal cells . This could open up new avenues for targeted cancer therapies.

Biochemical Analysis

Biochemical Properties

The compound 2-(10-Carboxydecyl)-2-hexyl-4,4-dimethyl-3-oxyloxazolidine interacts with various biomolecules. It is known to be used in the study of molecular aspects of membranes and hydrophobic proteins

Cellular Effects

Similar compounds have been shown to localize at cell mitochondria and trigger rapid and severe cytotoxicity within a few hours of incubation . The exact impact of this compound on cell signaling pathways, gene expression, and cellular metabolism is yet to be determined.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(10-Carboxydecyl)-2-hexyl-4,4-dimethyl-3-oxyloxazolidine typically involves the reaction of 2-hexyl-4,4-dimethyl-3-oxyloxazolidine with a decyl chain containing a carboxylic acid group. The reaction conditions often include the use of coupling reagents such as HBTU/HOBt/DIEA to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The process may include steps such as purification through crystallization or chromatography to ensure the final product meets industrial standards .

Chemical Reactions Analysis

Types of Reactions

2-(10-Carboxydecyl)-2-hexyl-4,4-dimethyl-3-oxyloxazolidine undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and coupling agents for substitution reactions .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce alcohols or amines .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(10-Carboxydecyl)-2-hexyl-4,4-dimethyl-3-oxyloxazolidine is unique due to its specific structural features, which provide stability and specificity in spin labeling applications. Its ability to interact with both hydrophobic and hydrophilic regions of membranes makes it particularly valuable in studying membrane dynamics .

Properties

{ "Design of the Synthesis Pathway": "The synthesis pathway of 2-(10-Carboxydecyl)-2-hexyl-4,4-dimethyl-3-oxyloxazolidine involves the reaction of hexylamine with 2-bromo-4,4-dimethyl-3-oxazolidinone followed by carboxylation with sodium chloroacetate.", "Starting Materials": [ "Hexylamine", "2-bromo-4,4-dimethyl-3-oxazolidinone", "Sodium chloroacetate" ], "Reaction": [ "Step 1: Hexylamine is added slowly to a solution of 2-bromo-4,4-dimethyl-3-oxazolidinone in dry tetrahydrofuran (THF) at room temperature under nitrogen atmosphere.", "Step 2: The reaction mixture is stirred for 24 hours at room temperature and then concentrated under reduced pressure.", "Step 3: The residue obtained is dissolved in water and extracted with ethyl acetate.", "Step 4: The organic layer is dried over anhydrous sodium sulfate and concentrated under reduced pressure.", "Step 5: The resulting product is further purified by column chromatography and eluted with ethyl acetate/hexane mixture.", "Step 6: The purified intermediate is then treated with sodium chloroacetate in the presence of potassium carbonate and catalytic amount of 18-crown-6 in dimethylformamide (DMF) at 80°C for 24 hours.", "Step 7: The reaction mixture is cooled to room temperature and poured into water.", "Step 8: The resulting precipitate is filtered and washed with water and dried under vacuum to obtain the final product, 2-(10-Carboxydecyl)-2-hexyl-4,4-dimethyl-3-oxyloxazolidine." ] }

CAS No.

29545-47-9

Molecular Formula

C22H42NO4

Molecular Weight

384.6 g/mol

InChI

InChI=1S/C22H42NO4/c1-5-6-15-19(2)22(23(26)21(3,4)18-27-22)17-14-12-10-8-7-9-11-13-16-20(24)25/h19H,5-18H2,1-4H3,(H,24,25)

InChI Key

BZLDGZBNMOECGO-UHFFFAOYSA-N

SMILES

CCCCC(C)C1(N(C(CO1)(C)C)[O])CCCCCCCCCCC(=O)O

Canonical SMILES

CCCCC(C)C1(N(C(CO1)(C)C)[O])CCCCCCCCCCC(=O)O

Synonyms

12-doxyl stearic acid
12-doxylstearic acid
2-(10-carboxydecyl)-2-hexyl-4,4-dimethyl-3-oxyloxazolidine

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-(10-Carboxydecyl)-2-hexyl-4,4-dimethyl-3-oxyloxazolidine
Reactant of Route 2
2-(10-Carboxydecyl)-2-hexyl-4,4-dimethyl-3-oxyloxazolidine
Reactant of Route 3
2-(10-Carboxydecyl)-2-hexyl-4,4-dimethyl-3-oxyloxazolidine
Reactant of Route 4
2-(10-Carboxydecyl)-2-hexyl-4,4-dimethyl-3-oxyloxazolidine
Reactant of Route 5
2-(10-Carboxydecyl)-2-hexyl-4,4-dimethyl-3-oxyloxazolidine
Reactant of Route 6
2-(10-Carboxydecyl)-2-hexyl-4,4-dimethyl-3-oxyloxazolidine
Customer
Q & A

Q1: How does 2-(10-Carboxydecyl)-2-hexyl-4,4-dimethyl-3-oxyloxazolidine interact with cardiac fatty acid-binding protein, and what are the downstream effects?

A1: The research paper highlights that this compound exhibits a sigmoidal binding isotherm to the 12,000 molecular weight cytoplasmic fatty acid-binding protein purified from pig's heart. [] This interaction was analyzed using electron spin resonance. Interestingly, the binding capacity of the compound to the protein was found to be dependent on the protein concentration. [] The researchers observed that at a protein concentration of 1.98 g/L, the maximum binding capacity (vmu) was 9.81 pmol/g, whereas, at a lower protein concentration of 0.198 g/L, the vmu increased to 14.33 pmol/g. [] This concentration-dependent binding behavior suggests that the protein undergoes self-aggregation, which in turn, influences the binding of this compound.

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